AMG-Tie2-1

説明

AMG-Tie2-1 is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2) with IC50 values of 1 and 3 nM, respectively, in a homogenous time-resolved fluorescence (HTRF) assay. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA. hy926 human endothelial cells (IC50 = 10 nM).

This compound is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2).

科学的研究の応用

AMG-Tie2-1: 科学研究におけるアプリケーションの包括的な分析

がん研究: this compound は、腫瘍血管新生に重要な役割を果たす Tie2 および VEGFR2 の強力な阻害剤です。 This compound は、ヒト内皮細胞におけるアンジオポイエチン 1 誘導 Tie2 自己リン酸化を阻害することが示されており、抗血管新生腫瘍療法の標的としての可能性を示唆しています . This compound が標的とする ANG2 のレベルの上昇は、さまざまな癌の種類と関連付けられており、血管新生と腫瘍の進行に強く関連しています .

循環器研究: 循環器研究において、this compound のアンジオポイエチン 2/Tie2 シグナル伝達経路の標的化は、新しい血管形成の強化に影響を与えます。 研究では、血管内皮前駆細胞における Tie2 シグナル伝達経路を介した Ang2 の血管新生促進作用が報告されており、血管障害の治療に有益である可能性があります .

作用機序

Target of Action

AMG-Tie2-1 primarily targets two key proteins: Tie2 and VEGFR2 . Tie2 is a receptor tyrosine kinase found on endothelial cells, while VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis .

Mode of Action

This compound acts as an inhibitor of both Tie2 and VEGFR2 . It binds to these receptors, preventing their activation and subsequent downstream signaling . This inhibition disrupts the angiogenic processes regulated by these proteins, thereby affecting tumor growth and metastasis .

Biochemical Pathways

The Tie2 and VEGFR2 pathways are central to the mechanism of action of this compound. The angiopoietins Ang1 (ANGPT1) and Ang2 (ANGPT2) are secreted factors that bind to Tie2 and regulate angiogenesis . Ang1 activates Tie2 to promote blood vessel maturation and stabilization. In contrast, Ang2, which is highly expressed by tumor endothelial cells, is thought to inhibit Tie2 activity and destabilize blood vessels, thereby facilitating VEGF-dependent vessel growth . This compound inhibits these processes by blocking the activation of Tie2 .

Result of Action

The inhibition of Tie2 and VEGFR2 by this compound results in decreased tumor growth and metastasis . By blocking the activation of these receptors, this compound disrupts the angiogenic processes that tumors rely on for growth and spread .

生化学分析

Biochemical Properties

AMG-Tie2-1 inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells . It interacts with the Tie2 receptor, a tyrosine kinase receptor for the angiopoietin ligands . The interaction between this compound and these biomolecules is crucial for its function in vascular development and function .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells . This inhibition leads to a decrease in Tie2 activity, showing that this compound is a Tie2 activator .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the angiopoietin/Tie signaling pathway, a major endothelial signaling pathway regulating vascular quiescence, permeability, stability, and growth

特性

IUPAC Name |

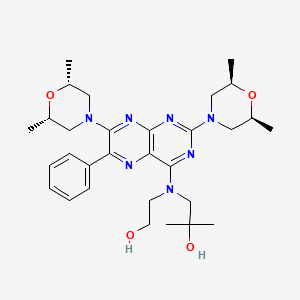

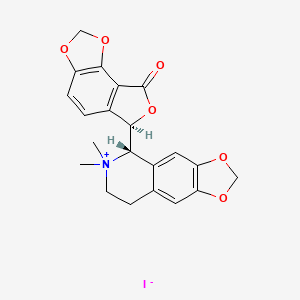

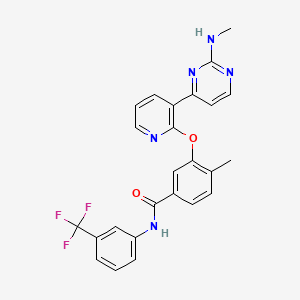

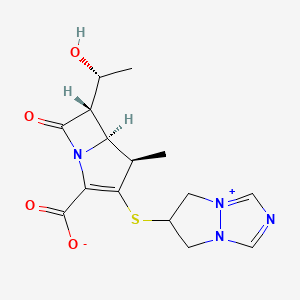

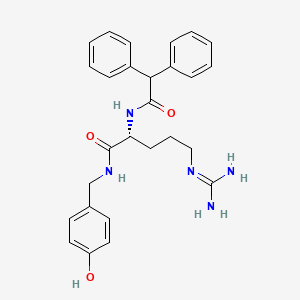

4-methyl-3-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIWALRWYYSHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582974 | |

| Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870223-96-4 | |

| Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)